molecular formula C12H23N2O5P B8755700 Diethyl (1,1-dimethyl-2-(4-methyl-2,5-dioxoimidazolidin-4-yl)ethyl)phosphonate CAS No. 65884-79-9

Diethyl (1,1-dimethyl-2-(4-methyl-2,5-dioxoimidazolidin-4-yl)ethyl)phosphonate

Cat. No. B8755700
Key on ui cas rn: 65884-79-9
M. Wt: 306.30 g/mol
InChI Key: LCLFUDOECCRUTI-UHFFFAOYSA-N
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Patent
US04145510

Procedure details

A suspension of 23.6 grams (0.1 mole) of diethyl 1,1-dimethyl-3-oxobutylphosphonate [A. N. Pudovick, Zh. Obshch. Khim., 22, 1371 (1952)], 40 ml of ethanol, 30 ml of water, 9.8 grams (0.15 mole) of potassium cyanide and 28.8 grams (0.3 mole) of powdered ammonium carbonate was heated at 60° C. for six hours. The reaction mixture was cooled and filtered to remove suspended salts. The filtrate was neutralized with hydrochloric acid, and evaporated to dryness. Residual inorganic salts were removed by dissolving the residue in methylene chloride and followed by filtration. The product was then isolated by evaporation of the solvent and drying to yield 19.5 grams (64%) of 5-methyl-5-(2-diethylphosphono-2-methylpropyl)hydantoin, m.p. 142°-146° C. Recrystallization from ethyl acetate raised the m.p. to 146°-148.5° C.
Name
diethyl 1,1-dimethyl-3-oxobutylphosphonate
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
28.8 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([P:8](=[O:15])([O:12][CH2:13][CH3:14])[O:9][CH2:10][CH3:11])([CH3:7])[CH2:3][C:4](=O)[CH3:5].[CH2:16]([OH:18])C.[C-]#N.[K+].[C:22](=[O:25])([O-])[O-].[NH4+:26].[NH4+:27]>O>[CH3:5][C:4]1([CH2:3][C:2]([P:8]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])=[O:15])([CH3:7])[CH3:1])[NH:27][C:22](=[O:25])[NH:26][C:16]1=[O:18] |f:2.3,4.5.6|

Inputs

Step One
Name
diethyl 1,1-dimethyl-3-oxobutylphosphonate
Quantity
23.6 g
Type
reactant
Smiles
CC(CC(C)=O)(C)P(OCC)(OCC)=O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
9.8 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
28.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Residual inorganic salts were removed
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving the residue in methylene chloride
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The product was then isolated by evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
CC1(C(NC(N1)=O)=O)CC(C)(C)P(=O)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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